molecular formula C21H20O9 B1669773 Daidzin CAS No. 552-66-9

Daidzin

Cat. No. B1669773
CAS RN: 552-66-9
M. Wt: 416.4 g/mol
InChI Key: KYQZWONCHDNPDP-QNDFHXLGSA-N
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Description

Daidzin is a natural organic compound in the class of phytochemicals known as isoflavones . It can be found in the Japanese plant kudzu (Pueraria lobata, Fabaceae) and from soybean leaves . Daidzin is the 7-O-glucoside of daidzein . It has shown potential for the treatment of alcohol dependency (antidipsotropic) based on animal models .


Synthesis Analysis

Daidzin is first deglycosylated to large amounts of daidzein by almost all the isolated bacteria and subsequently to minor amounts of methoxylated daidzein (M1) and hydroxylated daidzein (M3) through methoxylation and hydroxylation by few bacteria, respectively . Additionally, daidzin could also be acetylated to minor but detectable amounts of acetylated daidzin (M2) by the minority of intestinal bacteria .


Molecular Structure Analysis

Daidzin has a molecular formula of C21H20O9 . It has been found to interact better with epidermal growth factor receptor tyrosine kinase (EGFR-TK) than quercetin with a docking score of -9.6 kcal/mol .


Chemical Reactions Analysis

Daidzin undergoes several chemical reactions in the human body. It is first deglycosylated to daidzein by almost all isolated bacteria, and then to minor amounts of methoxylated daidzein (M1) and hydroxylated daidzein (M3) through methoxylation and hydroxylation by few bacteria, respectively . Daidzin could also be acetylated to minor but detectable amounts of acetylated daidzin (M2) by the minority of intestinal bacteria .


Physical And Chemical Properties Analysis

Daidzin has a molecular formula of C21H20O9 and a molecular weight of 416.38 . It is a small molecule and is classified as experimental .

Scientific Research Applications

Mechanism of Action in Alcohol Consumption Suppression Daidzin, a major active principle derived from traditional herbal treatments, has been shown to suppress ethanol intake across various animal models. This suppression of alcohol consumption is linked to daidzin's inhibition of mitochondrial aldehyde dehydrogenase (ALDH-2), although it does not affect overall acetaldehyde metabolism in vivo. Studies indicate that daidzin inhibits the second step of the monoamine oxidase (MAO)/ALDH-2 pathway, which catalyzes monoamine metabolism in mitochondria. This pathway might be the site of daidzin's action, suggesting that biogenic aldehydes such as 5-hydroxyindole-3-acetaldehyde (5-HIAL) derived from the action of MAO may mediate its antidipsotropic action (Keung, 2001).

Anticancer Properties Daidzin exhibits therapeutic potential against tumors, as demonstrated in hepatocellular carcinoma cells where it inhibits cell viability, migration, and survival. It affects the expressions of proliferation and apoptosis-related genes, implicating the glycolytic/gluconeogenic pathway and downregulation of TPI1 as mechanisms of action. This suggests daidzin's potential in interfering with cancer cell survival mechanisms (Li et al., 2022).

Neuroprotective and Antiepileptic Effects Daidzin has shown significant neuroprotective and anti-epileptic properties in a pentylenetetrazole-induced mice model of epilepsy. It modulates oxidative stress and the expression of brain-derived neurotrophic factor (BDNF) and vascular endothelial growth factor (VEGF), thereby preventing epileptogenesis and neuronal apoptosis. This suggests its role in managing epilepsy through the modulation of critical neurobiological pathways (Kazmi et al., 2020).

Anti-inflammatory and Antioxidant Properties Daidzin demonstrates anti-inflammatory and antioxidant activities, notably in a dry eye rat model where it suppressed inflammation and oxidative stress in the cornea. This effect is attributed to its radical scavenging activity and inhibition of prostaglandin synthesis (PGS), which aids in recovering tear volume and improving corneal erosion in dry eye conditions (Xiao et al., 2016).

Enhanced Production and Bioavailability Research into enhancing daidzin production via hairy root cultures of Psoralea corylifolia L. has shown that elicitation with signaling compounds such as jasmonic acid (JA) and acetyl salicylic acid (ASA) can significantly increase daidzin content. This suggests a method for scalable production of daidzin for pharmaceutical applications, leveraging its pharmacological benefits (Zaheer et al., 2016).

Future Directions

Daidzin has shown potential for the treatment of alcohol dependency based on animal models . Further studies on the involved enzymes and reaction mechanisms by the intestinal bacteria will be required, and it will be interesting to explore the potential targets of daidzin and daidzein, like TLR4, p65 and so on, in the future by performing molecular docking assay or inhibition assays to predict the compound-targeting interaction .

properties

IUPAC Name

3-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O9/c22-8-16-18(25)19(26)20(27)21(30-16)29-12-5-6-13-15(7-12)28-9-14(17(13)24)10-1-3-11(23)4-2-10/h1-7,9,16,18-23,25-27H,8H2/t16-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQZWONCHDNPDP-QNDFHXLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862180
Record name 7,4′-Dihydroxyisoflavone 7-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Daidzin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033991
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Daidzin

CAS RN

552-66-9
Record name Daidzin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=552-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Daidzin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Daidzin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02115
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 7,4′-Dihydroxyisoflavone 7-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAIDZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R2X91A5M5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Daidzin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033991
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

233 - 235 °C
Record name Daidzin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033991
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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